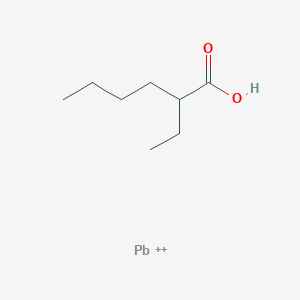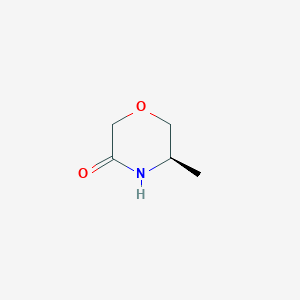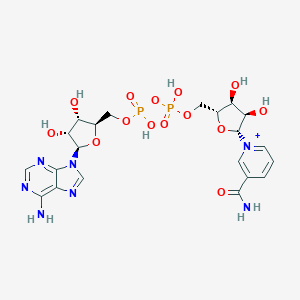
2-Ethylhexanoic acid, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoic acid, lead salt is a chemical compound formed by the reaction of 2-ethylhexanoic acid with lead. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a stabilizer and a catalyst in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-ethylhexanoic acid, lead salt typically involves the reaction of 2-ethylhexanoic acid with a lead compound, such as lead oxide or lead acetate. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in reactors where 2-ethylhexanoic acid is reacted with lead compounds. The process is optimized to maximize yield and purity, often involving steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanoic acid, lead salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lead metal and other reduced species.
Substitution: It can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Metal salts like sodium or potassium salts are used in substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and other oxidized species.
Reduction: Lead metal and reduced organic compounds.
Substitution: New metal salts and 2-ethylhexanoic acid derivatives.
Scientific Research Applications
2-Ethylhexanoic acid, lead salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic agents.
Industry: Utilized as a stabilizer in plastics and as a drying agent in paints and coatings.
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid, lead salt involves its ability to interact with various molecular targets, such as enzymes and receptors. The lead ion can form complexes with organic molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- 2-Ethylhexanoic acid, cobalt salt
- 2-Ethylhexanoic acid, nickel salt
- 2-Ethylhexanoic acid, tin salt
Comparison: 2-Ethylhexanoic acid, lead salt is unique due to its specific interactions with lead ions, which differ from those of cobalt, nickel, and tin salts. These differences result in distinct catalytic properties and applications in various industrial processes.
Properties
CAS No. |
16996-40-0 |
|---|---|
Molecular Formula |
C8H16O2Pb |
Molecular Weight |
351 g/mol |
IUPAC Name |
2-ethylhexanoic acid;lead(2+) |
InChI |
InChI=1S/C8H16O2.Pb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
ONQAUOMFCUFPBJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.[Pb+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Pb] |
| 16996-40-0 | |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)


![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)

